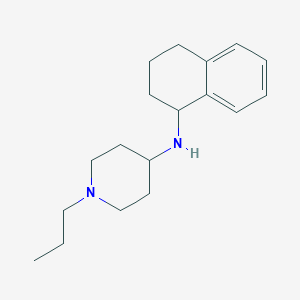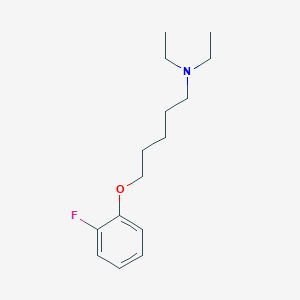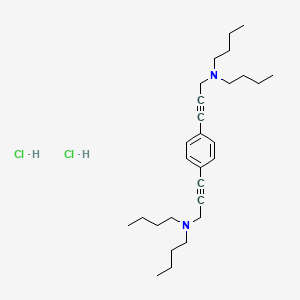
1-propyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-propyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as U-47700 and belongs to the class of synthetic opioids. U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as an agonist at the kappa-opioid receptor, which is responsible for mediating the dysphoric effects of opioids. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects. It has potent analgesic effects and may be effective in treating pain. U-47700 has also been shown to produce sedation, respiratory depression, and euphoria. Additionally, U-47700 has been shown to produce a range of cardiovascular effects, including bradycardia, hypotension, and tachycardia.
实验室实验的优点和局限性
U-47700 has several advantages and limitations for laboratory experiments. One advantage is that it has a potent analgesic effect, which makes it useful for studying pain pathways. Another advantage is that it has a high affinity for the mu-opioid receptor, which makes it useful for studying opioid receptor function. However, U-47700 also has several limitations, including its potential toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural opioids.
未来方向
There are several future directions for research on U-47700. One direction is to study its potential therapeutic applications in treating pain and opioid addiction. Another direction is to study its mechanism of action in more detail, including its effects on other opioid receptors and neurotransmitter systems. Additionally, future research could focus on developing safer and more effective synthetic opioids based on the structure of U-47700.
Conclusion:
In conclusion, U-47700 is a synthetic compound that has been extensively studied in scientific research. It has potent analgesic effects and may be effective in treating pain. U-47700 has also been studied for its potential use in the treatment of opioid addiction. Additionally, U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential toxicity. Future research could focus on developing safer and more effective synthetic opioids based on the structure of U-47700.
合成方法
U-47700 can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutyryl chloride followed by the reaction with piperidine. Another method involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-piperidone followed by the reaction with propyl bromide. Both methods yield U-47700 as a white crystalline powder.
科学研究应用
U-47700 has been used in scientific research to study its potential therapeutic applications. It has been shown to have analgesic properties and may be effective in treating pain. U-47700 has also been studied for its potential use in the treatment of opioid addiction. Additionally, U-47700 has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential toxicity.
属性
IUPAC Name |
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-12-20-13-10-16(11-14-20)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,16,18-19H,2,5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUJCPRKAHUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455795 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)